molecular formula C21H22BrNO4 B12092141 L-N-Boc-3-methylmorpholine

L-N-Boc-3-methylmorpholine

Cat. No.: B12092141
M. Wt: 432.3 g/mol
InChI Key: NOVNBQKUIAJJBO-UHFFFAOYSA-N
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Description

L-N-Boc-3-methylmorpholine is a chemical compound with the molecular formula C10H19NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 3-position of the morpholine ring. This compound is commonly used in peptide synthesis and other organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-N-Boc-3-methylmorpholine can be synthesized through several methods. One common approach involves the reaction of 3-methylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The compound is then purified through techniques such as distillation or crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

L-N-Boc-3-methylmorpholine undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the morpholine ring.

    Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives, which may have different reactivity and applications.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or other reduced products.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

    Deprotected Morpholine: Removal of the Boc group yields 3-methylmorpholine.

    N-Oxide Derivatives:

    Reduced Amines: Reduction reactions yield secondary amines or other reduced products.

Scientific Research Applications

L-N-Boc-3-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of L-N-Boc-3-methylmorpholine is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The removal of the Boc group under acidic conditions reveals the free amine, which can then participate in further reactions. The compound’s reactivity and stability make it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-morpholine: Similar to L-N-Boc-3-methylmorpholine but lacks the methyl group at the 3-position.

    N-Boc-piperidine: A related compound with a piperidine ring instead of a morpholine ring.

    N-Boc-pyrrolidine: Another similar compound with a pyrrolidine ring.

Uniqueness

This compound is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and steric properties. This structural feature can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNBQKUIAJJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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